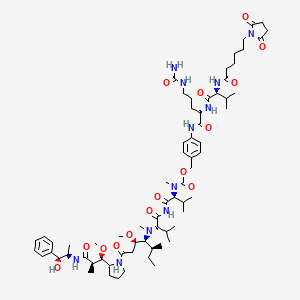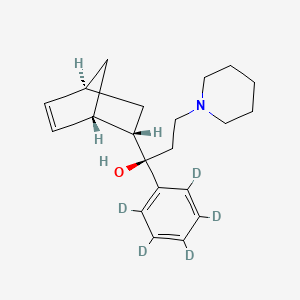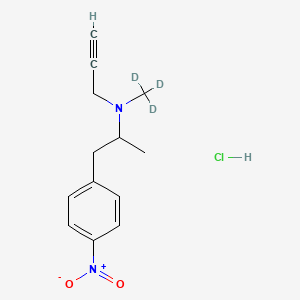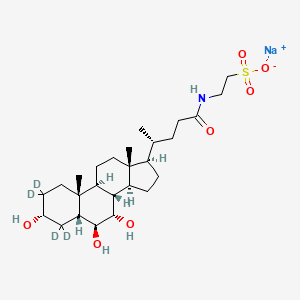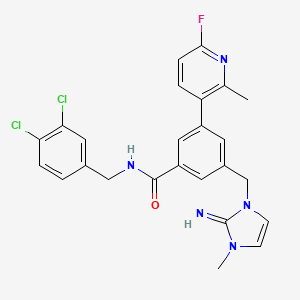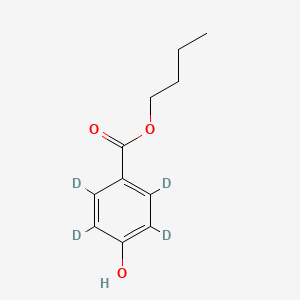
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is a deuterated analogue of n-Butyl 4-hydroxybenzoate, commonly known as butylparaben. This compound is characterized by the substitution of hydrogen atoms with deuterium at positions 2, 3, 5, and 6 on the benzene ring. It is primarily used as an antimicrobial agent in various cosmetic and pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 involves the esterification of deuterated 4-hydroxybenzoic acid with n-butanol. The reaction typically requires an acid catalyst such as sulfuric acid. The mixture is heated under reflux conditions for several hours to ensure complete esterification. After the reaction is complete, the product is purified through recrystallization using ethanol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to separate and purify the final product. The use of deuterated reagents ensures the incorporation of deuterium atoms at specific positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of n-butyl 4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of butylparaben in various samples.
Biology: Employed in studies investigating the metabolic pathways and degradation of parabens in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of parabens.
Mechanism of Action
The antimicrobial activity of n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is attributed to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. The deuterated analogue exhibits similar mechanisms but with enhanced stability and reduced metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
n-Butyl 4-hydroxybenzoate: The non-deuterated analogue with similar antimicrobial properties.
Methyl 4-hydroxybenzoate: Another paraben with a shorter alkyl chain.
Ethyl 4-hydroxybenzoate: A paraben with an ethyl group instead of a butyl group.
Uniqueness
n-Butyl 4-hydroxybenzoate-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which enhance its stability and reduce its metabolic degradation. This makes it a valuable compound for research applications where isotopic labeling is required .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
198.25 g/mol |
IUPAC Name |
butyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i4D,5D,6D,7D |
InChI Key |
QFOHBWFCKVYLES-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCCCC)[2H])[2H])O)[2H] |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


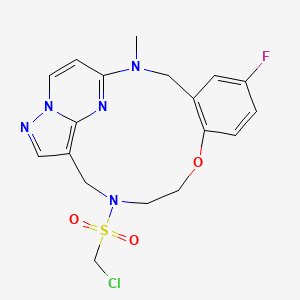

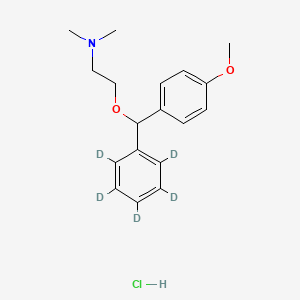
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)

![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
